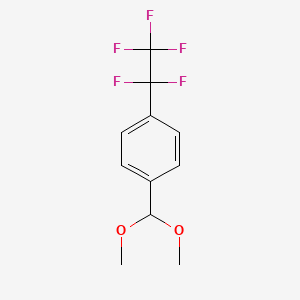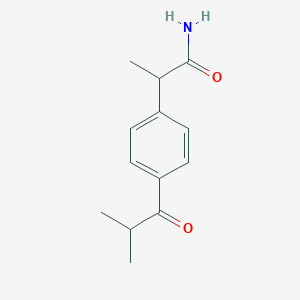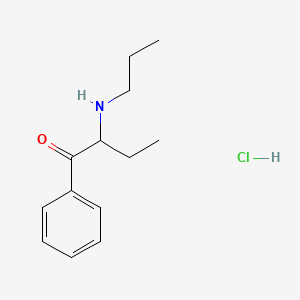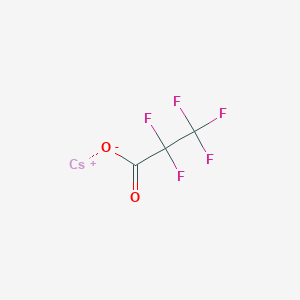
Cesium 2,2,3,3,3-Pentafluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium 2,2,3,3,3-Pentafluoropropanoate is a cesium salt of 2,2,3,3,3-pentafluoropropanoic acid. This compound is known for its unique properties due to the presence of multiple fluorine atoms, which impart high electronegativity and stability. It is often used as an intermediate in various chemical syntheses and has applications in analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cesium 2,2,3,3,3-Pentafluoropropanoate can be synthesized by reacting cesium hydroxide with 2,2,3,3,3-pentafluoropropanoic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: On an industrial scale, the preparation involves the same basic reaction but is optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the cesium ion is replaced by other nucleophiles.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Conditions: Reactions are typically carried out in polar solvents such as water or alcohols, often at elevated temperatures to increase reaction rates.
Major Products: The major products depend on the specific nucleophile used in the substitution reactions. For example, reacting with an amine would yield an amide derivative.
Aplicaciones Científicas De Investigación
Cesium 2,2,3,3,3-Pentafluoropropanoate has several applications in scientific research:
Analytical Chemistry: Used as an intermediate in the synthesis of compounds for liquid chromatographic analysis.
Material Science: Its ability to form stable complexes with metals makes it useful in the development of new materials and catalysts.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Mecanismo De Acción
The mechanism of action of Cesium 2,2,3,3,3-Pentafluoropropanoate largely depends on its role in specific reactions. In nucleophilic substitution reactions, the cesium ion acts as a leaving group, facilitating the formation of new bonds. The fluorine atoms increase the compound’s stability and reactivity by withdrawing electron density.
Comparación Con Compuestos Similares
- Sodium 2,2,3,3,3-Pentafluoropropanoate
- Potassium 2,2,3,3,3-Pentafluoropropanoate
Comparison: Cesium 2,2,3,3,3-Pentafluoropropanoate is unique due to the presence of the cesium ion, which is larger and more electropositive compared to sodium and potassium ions. This difference can affect the compound’s solubility, reactivity, and the stability of its complexes.
Propiedades
Fórmula molecular |
C3CsF5O2 |
|---|---|
Peso molecular |
295.93 g/mol |
Nombre IUPAC |
cesium;2,2,3,3,3-pentafluoropropanoate |
InChI |
InChI=1S/C3HF5O2.Cs/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10);/q;+1/p-1 |
Clave InChI |
HBCSJUDHQCUCBO-UHFFFAOYSA-M |
SMILES canónico |
C(=O)(C(C(F)(F)F)(F)F)[O-].[Cs+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


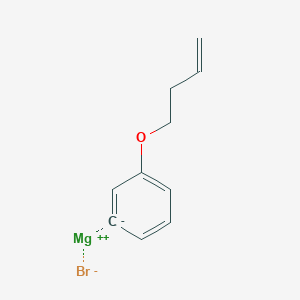
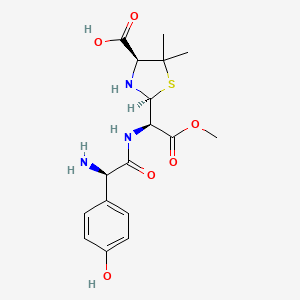
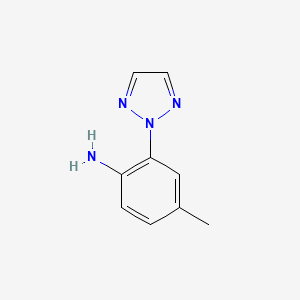



![4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]benzoic acid](/img/structure/B13433694.png)
![(1R,2R,5R,8R,9S,10R,11S,12R,13S)-6-(dideuteriomethylidene)-12,13-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B13433714.png)


